molecular formula C20H19ClN4O2 B2434039 N-(2-chlorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1105216-63-4

N-(2-chlorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2434039
CAS No.: 1105216-63-4
M. Wt: 382.85
InChI Key: OVLVFCFXEIFWAU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

Research on compounds structurally related to N-(2-chlorophenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide has focused on their structural and electronic properties. For example, studies on anticonvulsant compounds with similar structures have employed X-ray diffraction and ab initio molecular-orbital calculations to explore the orientation and electronic distribution of the molecules (Georges, Vercauteren, Evrard, & Durant, 1989).

Synthesis and Receptor Antagonism

In the field of medicinal chemistry, compounds with similar structures have been synthesized and evaluated for their potential as receptor antagonists. For instance, synthesis and structure-activity relationship (SAR) studies on 5-arylfuran-2-carboxamide derivatives have been conducted to explore their potential as urotensin-II receptor antagonists (Lim et al., 2019).

Dyeing Polyester Fibers

Compounds structurally similar to the one have also been utilized in the synthesis of novel arylazothiazole disperse dyes. These dyes have been applied to polyester fabrics, demonstrating high efficiency and potential for various applications, including as sterile or biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Molecular Interaction Studies

Molecular interaction studies of similar compounds have been conducted to understand their binding interactions with receptors, such as the CB1 cannabinoid receptor. These studies employ methods like conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Antipsychotic Potential

Some structurally similar compounds have been synthesized and evaluated for their potential as antipsychotics, focusing on their affinity for dopamine and serotonin receptors. These studies aim to identify new therapeutic agents for psychiatric disorders (Raviña et al., 2000).

Amplification of Phleomycin

Research has been conducted on pyridinylpyrimidines, which share structural elements with the compound , for their potential as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLVFCFXEIFWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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